Sodium bis[2-(perfluorohexyl)ethyl] phosphate
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Overview
Description
Preparation Methods
The synthesis of sodium bis[2-(perfluorohexyl)ethyl] phosphate typically involves the reaction of perfluorohexyl ethyl alcohol with phosphorus oxychloride, followed by neutralization with sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Sodium bis[2-(perfluorohexyl)ethyl] phosphate can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorohexyl ethyl alcohol and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and bases like sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium bis[2-(perfluorohexyl)ethyl] phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium bis[2-(perfluorohexyl)ethyl] phosphate exerts its effects is primarily through its interaction with lipid membranes. The perfluoroalkyl groups can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins . This interaction can influence various cellular pathways and processes .
Comparison with Similar Compounds
Sodium bis[2-(perfluorohexyl)ethyl] phosphate is unique due to its specific perfluoroalkyl chain length and phosphate group. Similar compounds include:
Sodium bis[2-(perfluorooctyl)ethyl] phosphate: This compound has a longer perfluoroalkyl chain, which can affect its physical and chemical properties.
Sodium bis[2-(perfluorobutyl)ethyl] phosphate: This compound has a shorter perfluoroalkyl chain, leading to different stability and reactivity characteristics.
These comparisons highlight the importance of chain length and functional groups in determining the properties and applications of perfluoroalkyl phosphates .
Properties
CAS No. |
407582-79-0 |
---|---|
Molecular Formula |
C16H8F26NaO4P |
Molecular Weight |
812.15 g/mol |
IUPAC Name |
sodium;bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
InChI |
InChI=1S/C16H9F26O4P.Na/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42;/h1-4H2,(H,43,44);/q;+1/p-1 |
InChI Key |
KAERDPJOMFJGIU-UHFFFAOYSA-M |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
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